(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone
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Overview
Description
(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, along with an isoquinolin-1-yl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The brominated product is then subjected to a coupling reaction with isoquinoline. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of isoquinoline is used.
Methanone Formation: The final step involves the formation of the methanone moiety. This can be done by reacting the coupled product with a suitable carbonyl source, such as acetic anhydride or acetyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), primary or secondary amines
Major Products Formed
Oxidation: Formation of (3-Hydroxy-4-methoxyphenyl)(isoquinolin-1-yl)methanone
Reduction: Formation of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanol
Substitution: Formation of (3-Amino-4-methoxyphenyl)(isoquinolin-1-yl)methanone
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Isoquinoline derivatives are known to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of isoquinoline derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to study the mechanisms of action of isoquinoline-based drugs and their effects on cellular pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety is known to bind to various biological targets, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting the catalytic process. Additionally, the compound may interact with receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)(isoquinolin-4-yl)methanone
- (3-Bromo-4-methoxyphenyl)(isoquinolin-3-yl)methanone
- (3-Bromo-4-methoxyphenyl)(isoquinolin-2-yl)methanone
Uniqueness
(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring and the isoquinolin-1-yl group on the methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
10134-01-7 |
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Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)-isoquinolin-1-ylmethanone |
InChI |
InChI=1S/C17H12BrNO2/c1-21-15-7-6-12(10-14(15)18)17(20)16-13-5-3-2-4-11(13)8-9-19-16/h2-10H,1H3 |
InChI Key |
PUBMUESNYBDJME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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